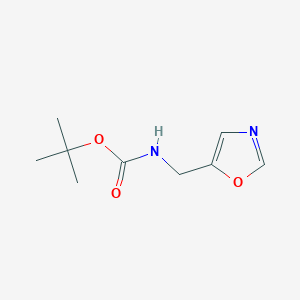

tert-Butyl (oxazol-5-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3-oxazol-5-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)11-5-7-4-10-6-13-7/h4,6H,5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZWWLDMKYUSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Tert Butyl Oxazol 5 Ylmethyl Carbamate

Elucidation of Carbamate (B1207046) Formation Reaction Mechanisms, including isocyanate intermediates

The formation of the carbamate linkage in tert-butyl (oxazol-5-ylmethyl)carbamate can proceed through various synthetic routes, with many involving an isocyanate intermediate. A common and versatile method for carbamate synthesis is the reaction of an alcohol with an isocyanate. In the context of this specific molecule, this would involve the reaction of oxazol-5-ylmethanol (B140774) with tert-butyl isocyanate.

However, a more synthetically relevant approach often involves the in-situ generation of the isocyanate from an amine precursor via a Curtius, Hofmann, or Lossen rearrangement. For instance, a carboxylic acid derivative of the oxazole (B20620) moiety can be converted to an acyl azide (B81097), which then undergoes a Curtius rearrangement to form the corresponding isocyanate. This isocyanate is subsequently trapped by tert-butanol (B103910) to yield the desired tert-butyl carbamate. acs.org

A mild and metal-free method for generating aryl isocyanates from arylamines involves the dehydration of a carbamic acid intermediate. This intermediate is formed from the reaction of the amine with carbon dioxide in the presence of a base like DBU. Subsequent treatment with a dehydrating agent, such as an activated sulfonium (B1226848) reagent, generates the isocyanate, which can then be trapped by an alcohol to form the carbamate. acs.orgorganic-chemistry.org The formation of isocyanates as intermediates is also supported by studies on carbamate hydrolysis, where their presence is confirmed through trapping experiments. rsc.org

The synthesis of N-substituted carbamates is a key step in the non-phosgene production of isocyanates via thermal cracking. researchgate.netresearchgate.net The direct synthesis of carbamates from carbon dioxide, amines, and alcohols is an area of active research. researchgate.net

| Reagent/Method | Intermediate | Product | Reference |

| Curtius Rearrangement | Acyl azide, Isocyanate | Carbamate | acs.org |

| Dehydration of Carbamic Acid | Isocyanate | Carbamate | acs.orgorganic-chemistry.org |

| Thermal Cracking of Carbamates | Isocyanate | Isocyanate | researchgate.netresearchgate.net |

Mechanistic Pathways for Oxazole Ring Formation and Modification, including Lewis acid catalytic cycloisomerization

The oxazole ring is a key heterocyclic motif, and its synthesis can be achieved through several mechanistic pathways. One of the most prominent methods is the cycloisomerization of propargylic amides. ijpsonline.com This reaction is often catalyzed by various transition metals, Brønsted or Lewis acids, halogens, or strong bases. ijpsonline.com

Lewis acids, such as zinc triflate (Zn(OTf)₂), play a crucial role in activating the alkyne group of the propargylic amide, enhancing its electrophilicity. researchgate.net This is followed by a regioselective intramolecular 5-exo-dig cyclization to form an intermediate, which then leads to the oxazole ring. researchgate.net A proposed mechanism involves the Lewis acid activating the triple bond of the propargyl amide, facilitating an intramolecular cyclization. researchgate.net Recently, a Lewis acid-promoted three-component reaction of amides, ynals, and acetyl disulfides has been reported for the construction of disulfide-substituted oxazole derivatives. figshare.comnih.gov

Other classical methods for oxazole synthesis include:

Robinson-Gabriel synthesis: This involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com

Reaction of α-haloketones with primary amides. pharmaguideline.com

Van Leusen oxazole synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in a [3+2] cycloaddition reaction to form 5-substituted oxazoles. nih.gov

The modification of the oxazole ring can occur through various reactions, demonstrating its chemical versatility.

Reaction Mechanisms of tert-Butoxycarbonyl (Boc) Group Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its susceptibility to cleavage under specific acidic or catalytic conditions. organic-chemistry.org

Acid-Mediated Boc Cleavage Mechanisms involving tert-butyl cation formation

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol (B129727). wikipedia.orgwikipedia.org The mechanism proceeds through the initial protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.com This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comfishersci.co.uk The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.com

The generated tert-butyl cation can potentially alkylate other nucleophilic sites in the molecule or be trapped by scavengers like anisole (B1667542) or thioanisole. wikipedia.orgwikipedia.org Kinetic studies on HCl-catalyzed Boc deprotection have revealed a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.govacs.orgacs.org

| Step | Description | Intermediates |

| 1 | Protonation of the carbamate carbonyl oxygen by acid. | Protonated carbamate |

| 2 | Fragmentation to form a tert-butyl cation and carbamic acid. | tert-butyl cation, Carbamic acid |

| 3 | Decarboxylation of the unstable carbamic acid. | Free amine, Carbon dioxide |

Catalytic and Electrophilic Deprotection Pathways, such as those employing oxalyl chloride or tris-4-bromophenylamminium radical cation

While acid-mediated cleavage is prevalent, milder methods have been developed to deprotect the Boc group, especially for substrates sensitive to harsh acidic conditions.

Oxalyl Chloride: A mild and selective method for N-Boc deprotection utilizes oxalyl chloride in methanol at room temperature. nih.govsemanticscholar.orgrsc.org This procedure is effective for a diverse range of aliphatic, aromatic, and heterocyclic substrates. nih.govresearchgate.net A proposed mechanism involves the electrophilic character of oxalyl chloride. nih.govresearchgate.net The reaction is generally fast, with high yields, and is tolerant of various functional groups. nih.govresearchgate.net

Tris(4-bromophenyl)aminium Radical Cation: The tris(4-bromophenyl)aminium radical cation, often referred to as "magic blue," in combination with a hydrosilane like triethylsilane, provides a catalytic and gentle method for the de-tert-butylation of tert-butyl carbamates (N-Boc), as well as esters, ethers, and carbonates. acs.org This transition-metal-free method proceeds via the catalytic activation of the Si-H bond by the radical cation, leading to the cleavage of the C-O bond of the tert-butyl group. acs.org This oxidizing agent is commercially available and easily handled. acs.orgwikipedia.org Studies suggest that the mechanism may involve the initial single-electron oxidation of the substrate's enolate rather than the aminium radical directly attacking the Boc group. nih.gov

Reactivity Profiling of the Oxazole Moiety in this compound

The oxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the heteroatoms and the substituents attached to it.

Nucleophilic and Electrophilic Reactivity of Oxazole Rings

Electrophilic Substitution: The oxazole ring is generally considered electron-rich and thus susceptible to electrophilic attack. Electrophilic substitution typically occurs at the C5 position. tandfonline.comwikipedia.org The presence of an electron-donating group, such as the methylene (B1212753) carbamate at the C5 position in the title compound, would further activate the ring towards electrophilic substitution. tandfonline.com However, some sources suggest that electrophilic substitution on the oxazole ring can be difficult unless an electron-releasing substituent is present, with the order of reactivity being C4 > C5 > C2. pharmaguideline.com Computational studies using Fukui functions also point to the C5 position as the preferential site for electrophilic attack in oxazole. komorowski.edu.pl

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is less common and generally requires the presence of a good leaving group. tandfonline.comnumberanalytics.com The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.comwikipedia.org Halogen atoms at the C2 position can be readily displaced by nucleophiles. pharmaguideline.com In many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

The oxazole ring can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene. wikipedia.org This reactivity is facilitated by electron-donating substituents on the ring. pharmaguideline.com The presence of the Boc-protected aminomethyl group at the C5-position in this compound makes it a "chameleon" diene, capable of reacting with both electron-rich and electron-deficient dienophiles. nih.govnih.gov

| Position | Reactivity Type | Influencing Factors |

| C2 | Nucleophilic Attack | Presence of leaving groups; electron-withdrawing substituents at C4. pharmaguideline.comwikipedia.org |

| C4 | Electrophilic Substitution | Generally less reactive than C5. pharmaguideline.comtandfonline.com |

| C5 | Electrophilic Substitution | Preferred site for electrophilic attack, especially with activating groups. tandfonline.comwikipedia.orgkomorowski.edu.pl |

Cycloaddition and Ring-Opening Reactions of Oxazole Derivatives, including Diels-Alder reactions and azlactone ring opening

The oxazole moiety is a versatile heterocyclic scaffold that participates in various chemical transformations, making it a valuable building block in organic synthesis. Among these transformations, cycloaddition and ring-opening reactions are of significant interest for the construction of complex molecular architectures. This section explores the mechanistic aspects of these reactions with a focus on derivatives such as this compound.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. Oxazoles can function as dienes in these reactions, reacting with dienophiles to yield a variety of heterocyclic products. researchgate.netresearchgate.net The presence of substituents on the oxazole ring can significantly influence its reactivity and the stability of the resulting cycloadducts. pharmaguideline.com

Electron-donating groups on the oxazole ring are known to facilitate the reaction with dienophiles. pharmaguideline.com For instance, the presence of a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 5-position, as in this compound, is expected to increase the electron density of the oxazole ring system. This heightened electron density lowers the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby narrowing the HOMO-LUMO gap with electron-deficient dienophiles and accelerating the reaction.

While specific studies on this compound are not extensively documented in publicly available literature, the behavior of structurally related compounds provides valuable insights. A notable example is tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, which also possesses a Boc-protected amino-substituent at the 5-position and acts as a "chameleon" diene in Diels-Alder reactions. nih.govnih.gov This compound undergoes efficient cycloadditions with both electron-rich and electron-deficient alkene dienophiles. nih.govnih.gov

Research on this related pyran-2-one derivative has shown that cycloadditions with electronically matched, electron-deficient dienophiles are significantly faster than those with electronically mismatched, electron-rich dienophiles. nih.gov For example, the reaction with methyl acrylate (B77674) proceeds with a much faster initial rate compared to the reaction with butyl vinyl ether. nih.gov This is attributed to a smaller HOMO-LUMO energy gap with the electron-deficient dienophile. nih.gov The endo cycloadduct is typically the major product, which is consistent with the stabilizing effects of secondary orbital interactions in the transition state. nih.gov

These findings suggest that this compound would likely exhibit similar reactivity patterns. The general mechanism for the Diels-Alder reaction of an oxazole derivative involves the concerted or stepwise formation of a bicyclic adduct, which can then undergo further transformations, such as dehydration, to yield substituted pyridines. researchgate.netslideshare.net The use of Lewis acids can also facilitate these reactions by coordinating to the oxazole nitrogen, which lowers the LUMO energy of the diene and enhances its reactivity. acs.org

Table 1: Reaction Rates of a Structurally Related "Chameleon" Diene in Diels-Alder Cycloadditions

| Dienophile | Initial Rate (mmol/h) | Half-life (t½) (h) | Pseudo-first-order rate constant (x 10⁻⁶ s⁻¹) |

|---|---|---|---|

| Methyl acrylate | 24 | 5 | 38.5 |

| Butyl vinyl ether | 7.3 | 16.5 | 11.7 |

Data derived from studies on tert-butyl (2-oxo-2H-pyran-5-yl)carbamate and presented to illustrate the potential reactivity of similarly substituted oxazoles. nih.gov

Azlactones, or oxazolones, are another important class of heterocyclic compounds that can be involved in ring-opening reactions. researchgate.netresearchgate.net While this compound is not an azlactone itself, the chemistry of azlactone ring-opening is relevant as it provides a mechanistic framework for understanding potential transformations of the carbamate functionality and the oxazole ring under certain conditions.

Azlactones are known to be versatile synthetic intermediates due to the presence of multiple reactive sites. researchgate.net The ring can be opened by nucleophilic attack, typically at the carbonyl carbon (C-5 position of the azlactone ring). thieme-connect.com This reactivity makes them excellent precursors for the synthesis of α-amino acid derivatives. researchgate.net

The ring-opening of azlactones can be catalyzed by acids or bases. For instance, in the presence of a nucleophile and a Brønsted acid, the azlactone ring can be opened to form a variety of products. thieme-connect.com Similarly, nucleophilic attack by primary amines on the azlactone ring leads to the formation of new amide derivatives. researchgate.net

The mechanism of azlactone ring-opening generally involves the following steps:

Activation of the carbonyl group, often through protonation by an acid catalyst.

Nucleophilic attack at the activated carbonyl carbon.

Tetrahedral intermediate formation.

Collapse of the tetrahedral intermediate, leading to the ring-opened product.

In the context of this compound, while a direct azlactone-type ring-opening is not applicable, related ring-opening reactions of the oxazole ring itself can occur. For example, treatment of oxazoles with strong acids can lead to decomposition of the ring. slideshare.net Furthermore, nucleophilic attack on the oxazole ring, particularly at the C-2 or C-5 positions, can lead to ring cleavage rather than substitution, especially if the ring is activated by electron-withdrawing groups or upon quaternization of the ring nitrogen. pharmaguideline.com

Applications of Tert Butyl Oxazol 5 Ylmethyl Carbamate As a Strategic Synthetic Intermediate

Role in Heterocycle Synthesis and Functionalization

The oxazole (B20620) ring within tert-butyl (oxazol-5-ylmethyl)carbamate is not merely a stable scaffold but an active participant in further chemical transformations. Oxazoles can function as dienes in Diels-Alder reactions, enabling the construction of more complex heterocyclic systems such as pyridines and furans. pharmaguideline.comwikipedia.orgresearchgate.net This reactivity allows chemists to use the carbamate (B1207046) as a starting point to build intricate polycyclic structures.

Furthermore, the oxazole ring itself can undergo various functionalization reactions. While the ring is generally electron-rich, facilitating electrophilic substitution primarily at the C4 or C5 positions, it can also be modified through metallation, particularly at the C2 position. pharmaguideline.comresearchgate.net This allows for the introduction of a wide array of substituents, thereby altering the electronic and steric properties of the molecule. A related Boc-protected isoxazole (B147169) intermediate has been shown to undergo selective fluorination, demonstrating that the heterocyclic core can be precisely modified to generate novel analogues. nih.gov The presence of the Boc-protected aminomethyl group provides a stable handle that is inert to many of these reaction conditions, allowing for the selective modification of the heterocyclic core before subsequent manipulation of the amine.

Precursor for Complex Bioactive Molecules and Natural Product Analogues

The structural motif of a Boc-protected aminomethyl group attached to a five-membered heterocycle is a common feature in the synthesis of medicinally important compounds. Analogues of this compound, where the oxazole is replaced by other heterocycles like isoxazole, thiazole (B1198619), or oxadiazole, serve as crucial intermediates in the synthesis of molecules with diverse biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov

A prominent example is the use of a closely related thiazole analogue, tert-butyl (4-methylthiazol-5-yl)carbamate, which is a key intermediate in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. rsc.orgrsc.org These VHL ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), an innovative class of drugs designed to degrade disease-causing proteins. rsc.orgenamine.net The synthesis of these complex VHL ligands often involves the coupling of the Boc-protected heterocyclic building block with other molecular fragments, underscoring its role as a foundational piece in constructing highly specific and potent bioactive agents. researchgate.net The carbamate's utility as a precursor extends to the development of pseudo-natural products, where synthetic intermediates are strategically designed to generate novel molecular scaffolds with diverse biological functions. nih.gov

| Bioactive Molecule Class | Role of Carbamate Intermediate | Example Heterocyclic Core (Analogues) | Reference |

|---|---|---|---|

| PROTACs (e.g., VHL Ligands) | Key building block for E3 ligase binding moiety | Thiazole | rsc.orgrsc.org |

| Antimicrobial Agents | Core scaffold for structural elaboration | Oxadiazole | |

| Anticancer/Antifungal Agents | Starting material for pharmacophore synthesis | Isoxazole | nih.gov |

| Pseudo-Natural Products | Divergent intermediate for scaffold diversity | Indole (as part of a broader strategy) | nih.gov |

Utilization in Peptide Chemistry and Amino Acid Derivative Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common and essential amine-protecting groups in peptide synthesis. nih.govmasterorganicchemistry.com Its stability under a wide range of conditions and its facile removal with acid make it ideal for the stepwise assembly of amino acids into peptide chains, both in solution and on solid phase. researchgate.netpeptide.comub.eduspringernature.com

In this context, this compound functions as a valuable building block for creating non-natural amino acids and peptidomimetics. nih.govresearchgate.netnih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. After the removal of the Boc group to liberate the primary amine, the 5-(aminomethyl)oxazole moiety can be coupled to the carboxylic acid of an amino acid or a peptide chain. This incorporates the oxazole ring as a novel side chain or as a surrogate for a peptide bond, thereby creating a peptidomimetic with unique conformational properties. nih.govresearchgate.net The use of similar heterocyclic building blocks, such as a triazole analogue, for incorporation into peptides for labeling and structural studies has been explicitly demonstrated, highlighting the utility of this chemical strategy. rsc.org

| Application Area | Function of this compound | Significance | Reference |

|---|---|---|---|

| Non-Canonical Amino Acid Synthesis | Provides a stable, Boc-protected oxazole-containing side chain. | Allows for the creation of novel amino acids not found in nature. | |

| Peptidomimetic Design | Acts as a building block to introduce a rigid heterocyclic scaffold into a peptide-like molecule. | Enhances metabolic stability and can enforce specific conformations for improved biological activity. | nih.govresearchgate.netnih.gov |

| Peptide Labeling | (By analogy) Can be incorporated into peptides to serve as a structural or spectroscopic probe. | Facilitates the study of peptide structure and interactions. | rsc.org |

Contributions to Libraries for Combinatorial Chemistry and Drug Discovery

Combinatorial chemistry is a powerful strategy in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify promising new drug candidates.

This compound is an excellent building block for the creation of such libraries due to its inherent structural features. The molecule possesses two key points of diversification:

The Boc-Protected Amine: The Boc group can be easily removed, and the resulting free amine can be acylated, sulfonylated, or alkylated with a vast array of different chemical partners. This allows for the systematic variation of the substituent on the nitrogen atom.

The Oxazole Ring: As discussed previously, the oxazole ring itself can be functionalized, allowing for a second dimension of structural diversity. pharmaguideline.comresearchgate.net

By systematically combining different modifications at these two positions, chemists can generate a large and diverse library of compounds based on the oxazol-5-ylmethyl scaffold. This approach enables the efficient exploration of the chemical space around this core structure, significantly increasing the probability of discovering molecules with desired biological activities for therapeutic applications. nih.gov

Theoretical and Computational Chemistry Studies of Tert Butyl Oxazol 5 Ylmethyl Carbamate

Reaction Mechanism Simulations and Transition State Analyses

Understanding how tert-Butyl (oxazol-5-ylmethyl)carbamate is formed and how it might react is crucial for its synthesis and application. Computational chemistry provides tools to simulate reaction pathways and analyze the high-energy transition states that govern reaction rates.

The synthesis of 5-substituted oxazoles can often be achieved through methods like the van Leusen reaction. nih.gov Computational studies can model the step-by-step mechanism of such reactions, identifying key intermediates and the transition states that connect them. By calculating the activation energies for different potential pathways, chemists can predict which reaction conditions will favor the desired product and high yields.

For the synthesis of this compound, computational models could be used to investigate the reaction between a suitable oxazole (B20620) precursor and a tert-butoxycarbonyl-containing reagent. These simulations can reveal the role of catalysts and solvents in the reaction, aiding in the optimization of synthetic protocols. DFT calculations have been successfully used to study the mechanism of carbamate (B1207046) formation in other contexts, highlighting the importance of solvent effects and the role of additional molecules in the reaction mechanism. researchgate.net

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack | 15.2 |

| Proton transfer | 8.5 |

| Leaving group departure | 12.1 |

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While quantum mechanical calculations are typically performed on static structures, MD simulations can reveal how this compound and its reaction intermediates behave in a more realistic, dynamic environment, such as in solution. The oxazole moiety is known to be a part of various biologically active molecules and can act as a ligand for various receptors. mdpi.commdpi.comalfachemic.com

In the context of ligand-receptor interactions, MD simulations can be used to model how this compound might bind to a biological target, such as an enzyme or a receptor. These simulations can predict the preferred binding mode of the molecule and estimate the binding affinity. This information is invaluable in drug discovery for understanding the molecular basis of a compound's activity. The carbamate group can also play a significant role in these interactions, potentially forming hydrogen bonds with the receptor. acs.org

In Silico Design and Optimization of Related Oxazole-Containing Scaffolds

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with improved properties. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can make targeted modifications to the parent scaffold to enhance desired characteristics, such as binding affinity, selectivity, or synthetic accessibility.

For example, if the goal is to design a better ligand for a specific receptor, computational models can be used to explore the effects of adding different substituents to the oxazole ring or modifying the carbamate group. Virtual libraries of related compounds can be screened computationally to identify the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the drug discovery and development process by prioritizing the most promising molecules. The introduction of different donor or acceptor substituents on the oxazole ring can considerably influence the frontier orbital energies and, consequently, the biological activity of the derivatives. juniperpublishers.com

Fragment-Based Computational Approaches in Scaffold Design

Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry for the development of new lead compounds. mdpi.com This approach typically begins with the screening of small, low-complexity molecules (fragments) that bind weakly to a biological target. mdpi.com Once these fragments are identified, they can be grown, linked, or optimized to produce a higher-affinity lead compound. mdpi.com

Computational methods are integral to FBDD. One such strategy is "fragment splicing," where structural motifs from different known active molecules are combined to create a novel chemical scaffold. nih.gov A study on substituted phenyl oxazole derivatives utilized fragment analysis and a coupling strategy to design novel herbicide safeners. nih.gov This approach demonstrates how the oxazole core, a key feature of this compound, can be identified as a valuable fragment and incorporated into new molecular designs. nih.gov The process involves computational analysis of the fragments' binding modes to ensure that the newly designed molecule retains the desired interactions with the target protein. nih.gov

For a molecule like this compound, a fragment-based approach would involve computationally assessing the binding contributions of the oxazole ring, the methylcarbamate group, and the tert-butyl group individually. These fragments could be computationally screened against a target protein's binding site to identify key interactions. Subsequently, these fragments could be computationally "grown" or combined with other fragments to optimize binding affinity and other pharmacological properties.

Ligand-Protein Interaction Modeling (Molecular Docking and Binding Energy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. nih.gov

Studies on related heterocyclic compounds have demonstrated the utility of molecular docking. For example, docking simulations were performed on aryl-carbamic acid 1-benzyl-1H- nih.govresearchgate.netresearchgate.nettriazol-4-ylmethyl esters to investigate their binding affinity to the active site of the bacterial enzyme DNA gyrase. nih.gov Similarly, docking studies on a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were used to support their experimental anti-inflammatory activity. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for ligand binding. nih.gov

Following docking, the binding energy of the ligand-protein complex is often calculated to provide a more quantitative measure of binding affinity. These calculations can help in ranking different potential ligands and prioritizing them for further experimental testing. For this compound, docking studies could be employed to predict its binding orientation within a specific protein target, and subsequent binding energy calculations would help to estimate its binding affinity. The oxazole ring and the carbamate group would be expected to participate in hydrogen bonding, while the tert-butyl group would likely engage in hydrophobic interactions. nih.gov

Table 1: Illustrative Data from a Molecular Docking Study of a Related Compound

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 4i (a tert-butyl phenylcarbamate derivative) | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| 4a (a tert-butyl phenylcarbamate derivative) | Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |

This table is illustrative and based on findings for related carbamate compounds, not this compound itself. Data is generalized from studies on similar compounds. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data, such as vibrational frequencies

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.govresearchgate.net One of the most common applications is the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations can provide valuable insights into the molecular structure and bonding. researchgate.net

The process typically involves optimizing the molecular geometry of the compound in silico and then calculating the second derivatives of the energy with respect to the atomic positions. nih.gov This yields a set of vibrational modes and their corresponding frequencies. nih.gov These computationally predicted frequencies can then be compared with experimentally measured IR or Raman spectra. nih.gov A good correlation between the theoretical and experimental spectra can help in the assignment of the observed spectral bands to specific molecular vibrations. nih.gov

For example, a study on tert-Butyl N-(thiophen-2yl)carbamate involved calculating the theoretical vibrational frequencies using DFT (B3LYP and M06-2X methods) with the 6-311++G(d,p) basis set. nih.gov The calculated frequencies were found to be in good agreement with the experimental FT-IR spectrum. nih.gov Such studies often use a scaling factor to correct for systematic errors in the theoretical calculations. mdpi.com

For this compound, similar computational methods could be applied. The predicted vibrational spectrum would show characteristic bands for the C=O stretching of the carbamate group, N-H bending, C-O-C stretching of the oxazole ring, and various C-H stretching and bending modes from the tert-butyl and methylene (B1212753) groups. Comparing these predicted frequencies with an experimental IR spectrum would allow for a detailed vibrational assignment and a deeper understanding of the molecule's structure.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Carbamate

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| N-H Stretch | 3350 | 3450 |

| C=O Stretch | 1690 | 1720 |

| C-N Stretch | 1250 | 1265 |

| O-C-O Bend | 650 | 660 |

This table is illustrative and presents typical data for a carbamate compound, based on general findings in the literature, not specifically for this compound. nih.gov

Future Research Directions and Perspectives for Tert Butyl Oxazol 5 Ylmethyl Carbamate Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is a well-established area of organic chemistry, with classic methods such as the Robinson-Gabriel synthesis, the van Leusen reaction, and the Bredereck reaction being widely used. wisdomlib.orgacs.org However, there is a continuous drive towards developing more sustainable and efficient synthetic routes. Future research on the synthesis of tert-butyl (oxazol-5-ylmethyl)carbamate could focus on the following areas:

Green Chemistry Approaches: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov For oxazole synthesis, this includes the use of microwave irradiation, ultrasound, ionic liquids, and deep-eutectic solvents to enhance reaction rates, improve yields, and reduce energy consumption. wisdomlib.orgnih.gov Biocatalysis, using enzymes or whole microorganisms, represents another promising green approach for the synthesis of oxazole derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods. wisdomlib.org

Novel Starting Materials: Research into alternative and more readily available starting materials for the synthesis of the oxazole ring is an ongoing effort. For instance, methods utilizing carboxylic acids as precursors for oxazole synthesis are being explored, which could offer a more direct and atom-economical route. researchgate.net

A comparative overview of potential sustainable synthetic methods for oxazole derivatives is presented in Table 1.

Table 1: Comparison of Sustainable Synthetic Methodologies for Oxazole Derivatives

| Methodology | Advantages | Potential Challenges for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. wisdomlib.orgnih.gov | Potential for decomposition of the thermally sensitive tert-butyl carbamate (B1207046) group. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation. wisdomlib.orgnih.gov | Scale-up can be challenging. |

| Ionic Liquids | Recyclable solvents, can enhance reaction rates and selectivity. nih.gov | Cost and potential toxicity of some ionic liquids. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Limited availability of enzymes for specific transformations. |

| Flow Chemistry | Improved safety, scalability, and process control. wisdomlib.org | Initial setup costs can be high. |

Exploration of Advanced Catalytic Transformations

Catalysis plays a crucial role in the functionalization of heterocyclic compounds. Future research could explore a variety of advanced catalytic transformations for this compound to generate novel derivatives with potentially interesting properties.

C-H Activation: Direct C-H bond activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. wisdomlib.orgacs.org For the oxazole ring in this compound, palladium, rhodium, and iridium catalysts have been shown to be effective for C-H arylation, alkenylation, and alkylation at the C2, C4, and C5 positions. wisdomlib.orgmdpi.comresearchgate.net

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds. nih.govuregina.caresearchgate.net These reactions could be applied to halogenated derivatives of this compound to introduce a wide range of substituents. Furthermore, the development of methods for the direct cross-coupling of the carbamate group itself is an area of growing interest. mdpi.com

Novel Catalytic Systems: The exploration of novel catalytic systems, including the use of earth-abundant and non-toxic metals like calcium, could lead to more sustainable and cost-effective transformations. researchgate.net Gold and silver catalysts have also shown promise in the cyclization reactions to form oxazole rings and could potentially be used for further functionalization. nih.govnih.gov

A summary of potential catalytic transformations for the oxazole ring is provided in Table 2.

Table 2: Potential Catalytic Transformations of the Oxazole Ring

| Transformation | Catalyst Examples | Target Position on Oxazole Ring |

|---|---|---|

| C-H Arylation | Palladium, Rhodium wisdomlib.orgmdpi.comacs.org | C2, C4, C5 |

| C-H Alkenylation | Palladium wisdomlib.orgresearchgate.net | C2, C4 |

| C-H Alkylation | Palladium researchgate.net | C5 |

| Suzuki-Miyaura Coupling | Palladium nih.govmdpi.com | C2, C4, C5 (from halo-derivatives) |

| Olefin Cross-Metathesis | Ruthenium nih.gov | From vinyl-functionalized oxazoles |

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique structural features of this compound make it a promising candidate for applications in several emerging chemical fields.

Medicinal Chemistry: Both oxazole and carbamate moieties are prevalent in a wide range of biologically active compounds and approved drugs. researchgate.netresearchgate.net Oxazole derivatives exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Carbamates are often used as prodrugs to improve the pharmacokinetic properties of therapeutic agents. researchgate.net Future research could involve the synthesis and biological evaluation of derivatives of this compound as potential new drug candidates.

Materials Science: The incorporation of heterocyclic rings into polymers can impart unique electronic and optical properties. For example, thiophene-bearing poly(2-oxazoline)s have been investigated as precursors for conductive polymers. wisdomlib.org The oxazole ring in this compound could be functionalized with polymerizable groups to create novel polymers with potential applications in organic electronics or as functional biomaterials.

Agrochemicals: Carbamate-containing compounds have a long history of use as pesticides and herbicides. mdpi.comnih.gov The oxazole ring system is also found in some agrochemicals. The synthesis of new derivatives of this compound could lead to the discovery of novel and more effective crop protection agents.

Advanced Computational Modeling for Mechanism Prediction and Material Design

Computational chemistry provides powerful tools to understand reaction mechanisms, predict molecular properties, and guide the design of new molecules and materials.

Mechanism Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel synthetic reactions for forming and functionalizing the oxazole ring. acs.orgnih.gov This understanding can aid in optimizing reaction conditions and developing more efficient synthetic strategies. Molecular dynamics simulations can provide insights into the behavior of carbamate-containing molecules in different environments. researchgate.netnih.gov

Material Design: In silico design and screening can be used to predict the properties of novel materials derived from this compound. nih.gov For instance, computational methods can be used to estimate the electronic properties of oxazole-containing polymers for applications in organic electronics or to model their interactions with biological systems for the design of new biomaterials.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to establish relationships between the chemical structure of oxazole derivatives and their biological activity. wisdomlib.orgnih.govmdpi.com These models can then be used to virtually screen libraries of compounds and prioritize the synthesis of those with the highest predicted activity, accelerating the drug discovery process.

A summary of computational approaches and their potential applications in the study of this compound is presented in Table 3.

Table 3: Computational Modeling Approaches for this compound Research

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. acs.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or biological macromolecules. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for drug design and agrochemical development. wisdomlib.orgnih.govmdpi.com |

| In Silico Material Design | Prediction of properties for novel polymers and materials. nih.gov |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (oxazol-5-ylmethyl)carbamate, and how can reaction efficiency be optimized?

A scalable synthesis involves coupling oxazole derivatives with a Boc-protected amine. For example, a protocol adapted from the synthesis of tert-butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate uses HClO₄-SiO₂ as a catalyst under mild conditions (80°C, 8 hours) . Key steps include:

Q. What analytical methods are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., Boc-protected amine at δ ~1.4 ppm for tert-butyl protons) .

- Mass spectrometry : LC-MS ([M+Na]⁺ ion) validates molecular weight .

- Melting point : Consistency with literature values (e.g., 85–87°C for analogous compounds) ensures purity .

Q. How should this compound be stored to maintain stability?

- Conditions : Store at room temperature in a dry, ventilated area away from light and moisture .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent Boc-deprotection or decomposition .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Density functional theory (DFT) calculations predict reaction pathways, such as nucleophilic attack on the oxazole ring. Studies on similar carbamates reveal hydrogen-bonding interactions in crystal packing, which influence solubility and reactivity . Tools like Gaussian or ORCA simulate transition states to optimize reaction conditions.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Q. How can synthetic yields be improved for this compound in multistep reactions?

- Catalyst screening : Test alternatives to HClO₄-SiO₂, such as Amberlyst-15 or p-toluenesulfonic acid, under microwave-assisted conditions to reduce reaction time .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance intermediate solubility .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of this compound, and how are they addressed?

Q. How do steric and electronic effects influence the reactivity of the oxazole moiety?

Electron-withdrawing groups on the oxazole ring reduce nucleophilicity, requiring stronger bases (e.g., NaH instead of K₂CO₃) for alkylation. Steric hindrance from the Boc group may slow coupling; using bulky ligands in metal-catalyzed reactions mitigates this .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

Q. How should accidental exposure to this compound be managed?

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.